4-Hydroxy-5,6,7,8-Tetrahydrochinolin-2(1H)-on

Übersicht

Beschreibung

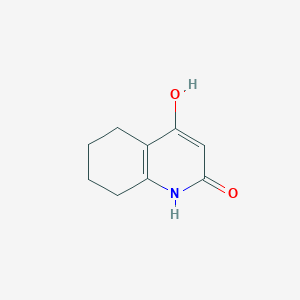

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Die interessanten pharmazeutischen und biologischen Aktivitäten von 4-Hydroxy-2-Chinolonen machen sie wertvoll in der Arzneimittelforschung und -entwicklung . Viele Publikationen haben sich kürzlich mit ihren synthetischen Analoga und der Synthese ihrer heteroannellierten Derivate befasst .

Synthese von Heterocyclen

Diese Verbindung findet Anwendung in der Synthese verwandter vier- bis siebengliedriger Heterocyclen, von denen die meisten einzigartige biologische Aktivitäten zeigen .

Synthese von Chinolin-2,4-dion-Derivaten

Die Verbindung spielt eine Rolle in der Synthesemethode von Chinolin-2,4-dion-Derivaten zusammen mit ihrer Verwendung in der Synthese von kondensierten Ringsystemen .

Natur- und Synthetische Chemie

Die Chemie der Chinolin-2,4-dione ist einzigartig aufgrund ihrer Rolle in der Natur- und Synthetischen Chemie sowie ihrer biologischen und pharmakologischen Aktivitäten .

Herstellung von entzündungshemmenden Medikamenten

Ein Chinolin-Derivat mit starker entzündungshemmender Aktivität wurde von Baba et al. in einem Adjuvans-Arthritis-Rattenmodell synthetisiert .

Photokatalytischer Ansatz zur Synthese

Ein unkonventioneller und bisher unbekannter photokatalytischer Ansatz zu ihrer Synthese aus leicht zugänglichen Chinolin-N-Oxiden wurde vorgestellt .

Biologische Aktivität

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit cytochrome bc1 complex in apicomplexan parasites such as Toxoplasma gondii and Plasmodium falciparum. This inhibition is crucial for disrupting the energy metabolism of these pathogens, thereby exhibiting potent antiparasitic effects.

Case Study: Antiparasitic Activity

A study highlighted the effectiveness of a related compound, 5,6,7,8-tetrahydroquinolin-4-one (MJM170), which demonstrated an IC50 of 30 nM against active infection and 4 μM against cysts of T. gondii in vitro. In vivo studies showed efficacy at a dosage of 25 mg/kg . This suggests that derivatives of tetrahydroquinolin-2(1H)-one could be developed into effective treatments for parasitic infections.

Biological Properties

The compound exhibits several biological properties that make it a candidate for further research:

- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds based on this scaffold have shown significant antiproliferative activity against human dermal microvascular endothelial cells (HMEC-1), with IC50 values ranging from 5.4 to 17.2 μM .

- Nuclear Oxide Synthase Inhibition : A related study found that tetrahydroquinoline derivatives can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neuropathic pain conditions. One compound demonstrated the ability to reverse thermal hyperalgesia in rat models at a dose of 30 mg/kg .

Structure-Activity Relationship (SAR)

The structural modifications on the tetrahydroquinoline scaffold significantly influence its biological activity. For example, stereochemistry plays a crucial role in the compound's efficacy; enantiomers exhibit varying degrees of potency against cancer cell lines and other biological targets .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antiparasitic | Toxoplasma gondii | 0.030 | |

| Anticancer | HMEC-1 | 5.4 - 17.2 | |

| nNOS Inhibition | Rat Model | 30 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tetrahydroquinoline derivatives indicates favorable absorption and distribution characteristics. For instance, MJM170 showed improved solubility compared to earlier compounds and demonstrated potential for crossing the blood-brain barrier without significant efflux by P-glycoprotein . However, toxicity studies are essential to evaluate the safety profiles before clinical applications.

Eigenschaften

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHCEONTCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715994 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56517-59-0 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.